molecular formula C11H15N3O B13272259 2-[Methyl(5-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol

2-[Methyl(5-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol

Cat. No.: B13272259
M. Wt: 205.26 g/mol
InChI Key: DIQVFTZNZNQESH-UHFFFAOYSA-N
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Description

2-[Methyl(5-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol is a compound that belongs to the class of organic compounds known as benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which is a five-membered ring containing two nitrogen atoms. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2-[Methyl(5-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 5-methyl-1H-1,3-benzodiazole with methylamine and ethylene oxide. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

2-[Methyl(5-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[Methyl(5-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Methyl(5-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

2-[Methyl(5-methyl-1H-1,3-benzodiazol-2-yl)amino]ethan-1-ol can be compared with other benzimidazole derivatives, such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-[methyl-(6-methyl-1H-benzimidazol-2-yl)amino]ethanol

InChI

InChI=1S/C11H15N3O/c1-8-3-4-9-10(7-8)13-11(12-9)14(2)5-6-15/h3-4,7,15H,5-6H2,1-2H3,(H,12,13)

InChI Key

DIQVFTZNZNQESH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)N(C)CCO

Origin of Product

United States

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